molecular formula C26H36N2O4 B020614 p-O-Desmethyl Verapamil CAS No. 77326-93-3

p-O-Desmethyl Verapamil

Cat. No.: B020614
CAS No.: 77326-93-3
M. Wt: 440.6 g/mol
InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, p-O-Desmethyl Verapamil is used as a reference standard for the analysis of Verapamil and its metabolites. It is also employed in studies involving the synthesis and characterization of new calcium channel blockers .

Biology: In biological research, the compound is used to study the metabolic pathways of Verapamil and its effects on cellular processes. It helps in understanding the pharmacokinetics and pharmacodynamics of Verapamil .

Medicine: In medicine, this compound is used in preclinical studies to evaluate the efficacy and safety of new cardiovascular drugs. It serves as a model compound for studying drug interactions and side effects .

Industry: In the pharmaceutical industry, the compound is used in the quality control and validation of analytical methods for Verapamil and its derivatives .

Mechanism of Action

Target of Action

p-O-Desmethyl Verapamil is a metabolite of Verapamil . Verapamil is a calcium channel blocker, which means it primarily targets voltage-gated calcium channels in the heart and blood vessels . By blocking these channels, Verapamil reduces the influx of calcium ions into cells, which is crucial for muscle contraction. This leads to relaxation of the heart muscle and blood vessels, reducing the heart’s workload and lowering blood pressure .

Mode of Action

Verapamil, and by extension its metabolite this compound, interacts with its targets by binding to the alpha-1 subunit of voltage-gated calcium channels . This binding inhibits the movement of calcium ions into cells, thereby decreasing intracellular calcium concentrations. As a result, the heart muscle relaxes, heart rate slows down, and blood vessels dilate, which lowers blood pressure and reduces the heart’s oxygen demand .

Biochemical Pathways

Studies on verapamil have shown that it can cause alterations in metabolic catalyst activities and upregulate stress-related genes . It also has been shown to have effects on protein glycoxidation , which could potentially affect various biochemical pathways.

Pharmacokinetics

Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with less than 5% of the orally administered dose being excreted unchanged . Verapamil metabolism follows O-demethylation, N-demethylation, or N-dealkylation, leading to the formation of metabolites like this compound . The systemic clearance of Verapamil approaches liver blood flow, resulting in low systemic bioavailability (20%) after oral administration .

Result of Action

The molecular and cellular effects of this compound are likely similar to those of Verapamil due to their structural similarity. Verapamil has been shown to significantly boost β-cell proliferation, enhance glucose-stimulated insulin secretion, and fortify cellular resilience . It also induces expression of cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Also, factors such as pH, temperature, and the presence of certain ions can potentially affect the stability and efficacy of the compound. Specific studies on the environmental influences on this compound are currently lacking .

Safety and Hazards

Safety data sheets indicate that p-O-Desmethyl Verapamil is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Precautionary measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

Biochemical Analysis

Biochemical Properties

p-O-Desmethyl Verapamil interacts with various enzymes and proteins. It is predominantly metabolized via N-desmethylation, a process mediated by cytochrome P450 enzymes . The metabolites formed through this process include norverapamil and N-Desmethyl Verapamil .

Cellular Effects

Studies on Verapamil, the parent drug, have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects.

Molecular Mechanism

Verapamil, the parent drug, is known to exert its effects at the molecular level by binding to voltage-dependent calcium channels, inhibiting their function and thus reducing calcium influx into cells . It’s possible that this compound may have similar interactions.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Verapamil have shown that its effects can vary with different dosages . High doses of Verapamil can lead to adverse effects, suggesting that its metabolites, including this compound, may also exhibit dose-dependent effects.

Metabolic Pathways

This compound is involved in the metabolic pathway of Verapamil, which is predominantly metabolized via N-desmethylation . This process is mediated by cytochrome P450 enzymes .

Transport and Distribution

Verapamil, the parent drug, is known to be distributed widely in the body . It’s plausible that this compound may have similar distribution characteristics.

Subcellular Localization

Given that Verapamil affects the function of voltage-dependent calcium channels located in the cell membrane , it’s possible that this compound may also localize to the cell membrane or other related compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-O-Desmethyl Verapamil involves the demethylation of Verapamil. This process typically includes the use of reagents such as hydrobromic acid or boron tribromide under controlled conditions to selectively remove the methyl group from the parent compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions: p-O-Desmethyl Verapamil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: p-O-Desmethyl Verapamil is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of Verapamil. Its distinct chemical structure allows for specific interactions with calcium channels, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAKRPRWCVWYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893327
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-93-3
Record name N-Desmethylverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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